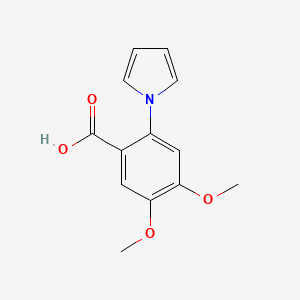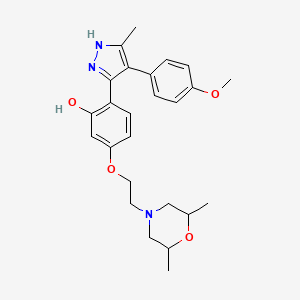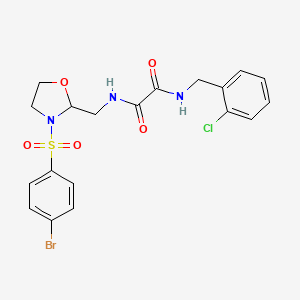
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H19BrClN3O5S and its molecular weight is 516.79. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Unique Antibacterial Properties
Oxazolidinones, including the derivative N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide, are noted for their novel chemical structure, exhibiting a unique mechanism of protein synthesis inhibition. These compounds generally exhibit bacteriostatic activity against significant human pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci (Diekema & Jones, 2000).
2. Antimicrobial Patent Developments
Recent patents have disclosed novel oxazolidinone compounds as antibacterial agents with promising antibacterial activity against Gram-positive bacteria. These patents emphasize structural modifications of the oxazolidinone nucleus, aiming for agents with even greater potency and novel spectra of activity (Phillips & Sharaf, 2016).
3. Enhanced Antibacterial Agents
Efforts have been made to discover new oxazolidinone-based antibacterial agents with an improved biological profile. The ongoing intense research activity in this field aims to identify the key features responsible for activity and develop oxazolidinone derivatives that could potentially reach the market in the future (Poce et al., 2008).
Applications in Drug Synthesis and Pharmaceutical Impurities
4. Synthesis of Pharmaceutical Intermediates
Efficient synthesis methods for key pharmaceutical intermediates, such as 2-Fluoro-4-bromobiphenyl, are vital. This compound is a crucial intermediate for manufacturing anti-inflammatory and analgesic materials. Research indicates the absence of an easily performed synthesis in literature, highlighting the importance of developing practical methods for the preparation of such intermediates (Qiu et al., 2009).
5. Synthesis of Novel Omeprazole Impurities
The novel methods for the synthesis of omeprazole and its pharmaceutical impurities provide insights into the development of proton pump inhibitors. The process of creating these novel impurities can be short and simple, offering potential for further studies in various aspects of pharmaceuticals (Saini et al., 2019).
Applications in Pesticide Analysis and Environmental Studies
6. Pesticide Analysis and Environmental Research
Antibodies have been utilized as analytical tools in assays for food and environmental research. The development of antibodies in the Veterinary Research Institute, Brno, targeted specific pesticides and toxic metabolites, demonstrating the utility of these compounds in environmental and food analysis (Fránek & Hruška, 2018).
7. Evaluation of Structural Treatment Efficacy
Studies have evaluated the efficacy of alternative structural treatments, such as sulfuryl fluoride and heat, against pests in food facilities. The application of these treatments has shown significant variation in efficacy, underscoring the importance of research in this field to ensure the safety of food products (Campbell et al., 2015).
Eigenschaften
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O5S/c20-14-5-7-15(8-6-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-3-1-2-4-16(13)21/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQYNTGNHYGWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile](/img/structure/B2557474.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2557476.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)
![N-(2,4-dimethylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2557481.png)

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2557483.png)
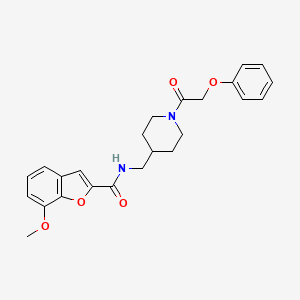
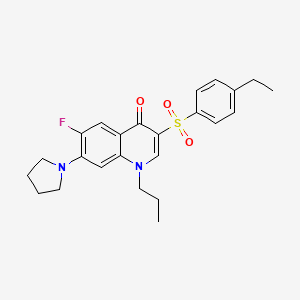
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2557488.png)
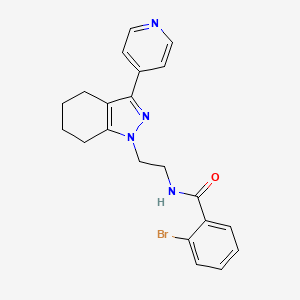

![Methyl 2-amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2557492.png)
